molecular formula C17H21FN2O2S2 B2886596 4-fluoro-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 954702-59-1

4-fluoro-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2886596
CAS RN: 954702-59-1
M. Wt: 368.49
InChI Key: WBVPWQDUIAYRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN2O2S2 and its molecular weight is 368.49. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Detection

Research on related compounds includes the development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. These probes are crucial for detecting specific types of thiols, which have significant implications in environmental and biological sciences. For example, a study designed a reaction-based fluorescent probe with high sensitivity and selectivity for thiophenol detection, showcasing its application in water samples with quantitative recovery ranging from 94% to 97% (Wang et al., 2012).

Charge Transfer in Molecular Structures

Further investigations into pyridyl substituted phenyloxazoles have elucidated the mechanisms of intramolecular photo-driven charge transfer. This research has implications for understanding molecular dynamics and could influence the design of new materials with specific electronic properties (Volchkov et al., 2021).

Antagonists for HIV Prevention

In the pharmacological realm, derivatives of benzenesulfonamide, such as "methylbenzenesulfonamide CCR5 antagonists," have been explored for their potential in preventing HIV-1 infection. These small molecular antagonists target specific pathways, offering a novel approach to disease management and prevention (Cheng De-ju, 2015).

Ligand for Metal Coordination

The structural versatility of benzenesulfonamide derivatives makes them prospective ligands for metal coordination. This property is pivotal in developing new compounds for catalysis, metal recovery, and in creating complex molecular architectures for various applications (Jacobs et al., 2013).

Biological Activities and Applications

Studies have also synthesized new compounds to investigate their bioactivity, including cytotoxicity and potential as enzyme inhibitors. For instance, a series of new benzenesulfonamides showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms of carbonic anhydrase, indicating their potential for further anti-tumor activity studies (Gul et al., 2016).

properties

IUPAC Name

4-fluoro-2-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2S2/c1-13-10-15(18)4-5-17(13)24(21,22)19-11-16(14-6-9-23-12-14)20-7-2-3-8-20/h4-6,9-10,12,16,19H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVPWQDUIAYRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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